1-Ethyl 3-methyl malonate
CAS No.: 6186-89-6
Cat. No.: VC7986644
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6186-89-6 |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | 3-O-ethyl 1-O-methyl propanedioate |
Standard InChI | InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 |
Standard InChI Key | LIRDIZPKBSSVBK-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=O)OC |
Canonical SMILES | CCOC(=O)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethyl 3-methyl malonate is a diester derived from malonic acid, featuring an ethyl group at the first ester position and a methyl group at the third position. Its IUPAC name is 3-O-ethyl 1-O-methyl propanedioate, and its structure is defined by the SMILES notation CCOC(=O)CC(=O)OC
. The presence of two ester groups confers reactivity toward nucleophilic agents, enabling participation in condensation and alkylation reactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 146.14 g/mol | |
XLogP3 | 0.6 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 5 |
Physical and Chemical Characteristics
The compound is typically a colorless to pale yellow liquid with a fruity odor, soluble in organic solvents like ethanol and ether but sparingly soluble in water . Its hydrolysis under acidic or basic conditions yields malonic acid, methanol, and ethanol, a property leveraged in controlled-release applications . Thermal stability assessments indicate decomposition at temperatures exceeding , necessitating cautious handling during high-temperature processes .
Synthesis Methodologies
Industrial-Scale Preparation
A patented method (CN104447327A) outlines an optimized synthesis route with a yield of 3.2 mass parts per batch :
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Condensation Reaction: Diethyl oxalate (1.7 mass parts), methyl methoxyacetate (2.4 mass parts), and solid sodium ethoxide (3.3 mass parts) are reacted at for 3.5 hours.
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Dilution and Separation: Trichloroethylene (0.7 mass parts) is added to dilute the mixture, followed by water (1.3 mass parts) and 35% hydrochloric acid (5.2 mass parts) to induce phase separation.
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Solvent Recovery: The aqueous layer is extracted nine times with trichloroethylene at , recovering the solvent for reuse.
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Decarbonylation and Distillation: The product undergoes decarbonylation at for 3–8 hours, followed by reduced-pressure distillation to isolate pure 1-ethyl 3-methyl malonate .
This method reduces energy consumption by 40% compared to traditional approaches, making it suitable for large-scale production .
Alternative Routes
While the patent emphasizes sodium ethoxide-mediated condensation, other methods include:
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Transesterification: Reacting dimethyl malonate with ethanol in the presence of acid catalysts, though this route suffers from lower yields (≤65%) .
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Enzymatic Catalysis: Emerging techniques using lipases under mild conditions, which offer environmental benefits but remain experimental .
Applications in Organic Synthesis
Knoevenagel Condensation
The compound’s active methylene group participates in Knoevenagel reactions, forming α,β-unsaturated carbonyl compounds. For example, condensation with benzaldehyde yields cinnamic acid derivatives, intermediates in pharmaceutical synthesis .
Pharmaceutical Intermediates
1-Ethyl 3-methyl malonate is a precursor to anticoagulants and anticonvulsants. Its ethyl and methyl groups provide steric and electronic modulation, enhancing drug bioavailability .
Table 2: Key Applications
Application | Role | Example Product |
---|---|---|
Anticoagulant Synthesis | Methylene group donor | Warfarin analogs |
Polymer Chemistry | Cross-linking agent | Biodegradable resins |
Flavor Industry | Ester component | Fruity flavorants |
Comparative Analysis with Related Malonates
Table 3: Structural and Reactivity Comparison
Compound | Molecular Formula | Key Differences |
---|---|---|
Diethyl Malonate | Higher steric hindrance, slower reactions | |
Dimethyl Malonate | Lower solubility in organic solvents | |
Ethyl Methyl Malonate | Balanced reactivity for diverse synthesis |
1-Ethyl 3-methyl malonate’s intermediate steric profile enables broader applicability than its analogs, particularly in fine chemical production .
Recent Research and Future Directions
Green Synthesis Innovations
Recent studies explore solvent-free reactions and biocatalysts to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields above 85% .
Biomedical Applications
Ongoing research investigates its use in prodrug formulations, where controlled hydrolysis improves drug delivery efficiency .
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